molecular formula C72H27F54P3Pd B1436262 Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) CAS No. 1130784-80-3

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)

Cat. No. B1436262
CAS RN: 1130784-80-3
M. Wt: 2117.2 g/mol
InChI Key: MGJKHAOJYDTPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is a chemical compound with the molecular formula 3C24H9F18P.Pd . It is used as a catalyst in various reactions . The compound is a pale cream to yellow to brown powder .


Molecular Structure Analysis

The molecular structure of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is represented by the formula 3C24H9F18P.Pd . This indicates that the molecule is composed of three units of C24H9F18P coordinated to a central palladium atom.


Chemical Reactions Analysis

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is used as a catalyst in coupling reactions, for example, Suzuki .


Physical And Chemical Properties Analysis

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is a pale cream to yellow to brown powder . It is insoluble in water .

Scientific Research Applications

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0), also known as palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphane, is a versatile compound used in various scientific research applications. Here is a comprehensive analysis focusing on six unique applications:

Buchwald-Hartwig Cross Coupling

This compound serves as an effective ligand in Buchwald-Hartwig cross coupling reactions, which are used to form carbon-nitrogen bonds in the synthesis of pharmaceuticals and agrochemicals .

Suzuki-Miyaura Coupling

It is utilized in Suzuki-Miyaura coupling reactions, a widely employed method for forming carbon-carbon bonds, particularly in the production of fine chemicals and polymers .

Stille Coupling

The compound is also used in Stille coupling reactions, which are pivotal for constructing complex organic molecules, including those used in organic electronics and drug development .

Sonogashira Coupling

In Sonogashira coupling, this ligand facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes, crucial for synthesizing conjugated systems found in materials science .

Negishi Coupling

Negishi coupling reactions, which involve the cross-coupling of organozinc compounds with aryl halides or vinyl halides, also employ this compound as a ligand to create complex organic structures .

Heck Coupling

Lastly, it is applied in Heck coupling reactions to form carbon-carbon double bonds, an essential process in the manufacture of various organic compounds including natural products and pharmaceuticals .

Safety and Hazards

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is primarily used as a catalyst in various organic reactions . Its primary targets are the reactant molecules in these reactions. The role of this compound is to speed up the reaction rate and improve the efficiency of the reaction .

Mode of Action

As a catalyst, Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) interacts with its targets by facilitating the breaking and forming of bonds in the reactant molecules . This compound can participate in various organic reactions such as substitution reactions, reduction reactions, and coordination reactions . It can act as a ligand in the synthesis of organometallic compounds .

Biochemical Pathways

The biochemical pathways affected by Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) depend on the specific reactions it catalyzes. For example, in Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions , this compound facilitates the formation of new carbon-carbon bonds, which is a crucial step in many biochemical pathways.

Pharmacokinetics

It’s worth noting that this compound is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.

Action Environment

The action, efficacy, and stability of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) can be influenced by various environmental factors. For instance, this compound is stable under an inert atmosphere and at room temperature . It should be stored in a dry, cool, and sealed container, away from fire sources and oxidants . The presence of certain substances or conditions (such as moisture or oxygen) could potentially affect its stability and reactivity.

properties

IUPAC Name

palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C24H9F18P.Pd/c3*25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42;/h3*1-9H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJKHAOJYDTPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H27F54P3Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2117.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)

CAS RN

1130784-80-3
Record name Palladium - tris[3,5-bis(trifluoromethyl)phenyl]phosphine (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)
Reactant of Route 3
Reactant of Route 3
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)
Reactant of Route 4
Reactant of Route 4
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)
Reactant of Route 5
Reactant of Route 5
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.